methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 13-{[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7610~2,7~0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, amino, and oxo groups
Preparation Methods
The synthesis of METHYL 13-{[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling and cyclization to form the final product. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like sodium hydroxide or alkyl halides.
Cyclization: The compound can undergo intramolecular cyclization under acidic or basic conditions to form different ring structures.
Scientific Research Applications
METHYL 13-{[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with similar functional groups and structural motifs. Some of these compounds are:
Indole Derivatives: Known for their biological activity and used in drug development.
Benzimidazole Derivatives: Studied for their anticancer and antimicrobial properties.
Thiazole Derivatives: Explored for their diverse biological activities including antitumor and cytotoxic effects.
METHYL 13-{[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C25H23N3O7S |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
methyl (13Z)-13-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
InChI |
InChI=1S/C25H23N3O7S/c1-25-20(23(31)33-3)21(14-6-4-5-7-15(14)35-25)28-22(30)18(36-24(28)27-25)11-13-8-9-16(17(10-13)32-2)34-12-19(26)29/h4-11,20-21H,12H2,1-3H3,(H2,26,29)/b18-11- |
InChI Key |
VNEXOPJERHWLAC-WQRHYEAKSA-N |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=CC(=C(C=C5)OCC(=O)N)OC)/SC4=N2)C(=O)OC |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=C(C=C5)OCC(=O)N)OC)SC4=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.